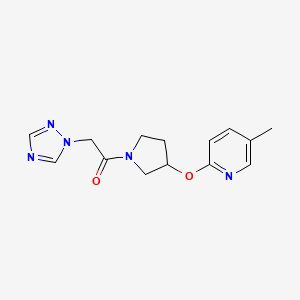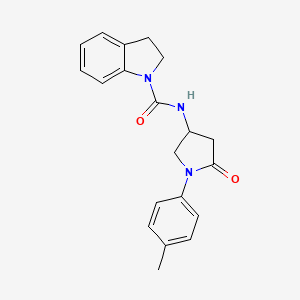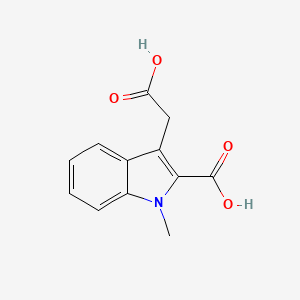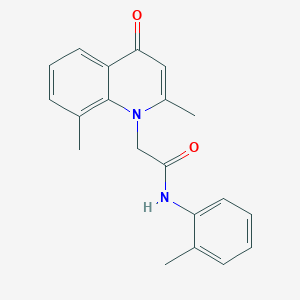![molecular formula C12H12N2O4 B2784325 N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide CAS No. 1797982-89-8](/img/structure/B2784325.png)
N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide” is a chemical compound . It is used in the treatment of certain types of psoriasis and psoriatic arthritis . The drug acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) and inhibits spontaneous production of TNF-alpha from human rheumatoid synovial cells .
Synthesis Analysis
The synthesis of this compound involves the condensation of (1S)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine (Formula-V) and N-(1,3-dioxo-1,3dihyro-2-benzofuran-4-yl) acetamide (Formula- IV) in the presence of methyl isobutyl ketone and acetic acid mixture .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present . It includes an isoindole group, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.29±0.1 g/cm3 and a predicted acidity coefficient (pKa) of 12.16±0.46 .作用机制
The mechanism of action of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth, inflammation, and neuronal function. Specifically, this compound 1 has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation. Additionally, this compound 1 has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound 1 has been shown to inhibit cell growth and induce apoptosis through the activation of caspases. In inflammation research, this compound 1 has been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. In neurological disorder research, this compound 1 has been shown to improve cognitive function and reduce neuroinflammation through the modulation of neurotransmitter receptors.
实验室实验的优点和局限性
One advantage of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 is its high purity, which allows for accurate and reproducible experiments. Additionally, this compound 1 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further therapeutic development. However, the limitations of this compound 1 include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its relatively high cost, which can limit its accessibility for research purposes.
未来方向
There are several future directions for the research of N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, future research could focus on identifying the specific signaling pathways and neurotransmitter receptors that are modulated by this compound 1. Finally, future research could investigate the development of more soluble and cost-effective forms of this compound 1 for therapeutic use.
合成方法
N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 can be synthesized through a multi-step process involving the reaction of 2-(2-bromoethyl)-1,3-dioxoisoindolin-2-yl acetate with sodium hydroxide and 2-aminoethanol. The resulting product is then purified through column chromatography to obtain this compound 1 in high purity.
科学研究应用
N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide 1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound 1 has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)13-6-7-18-14-11(16)9-4-2-3-5-10(9)12(14)17/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWPBWJFXCEIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]but-2-ynamide](/img/structure/B2784248.png)
![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)

![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)
![Benzothiazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2784257.png)


![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)
![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)
